Dehydromonocrotaline (DHM) is a reactive pyrrolic electrophile derived from the metabolic activation of Monocrotaline, a pyrrolizidine alkaloid (PA) found in various plant species. [] DHM plays a significant role in scientific research as a model compound for understanding the toxicity and bioactivity of PAs, particularly in the context of hepatotoxicity, genotoxicity, and carcinogenicity. [, ]
Dehydromonocrotaline is synthesized from monocrotaline, which is extracted from plants in the Senecio genus, particularly Senecio vulgaris. It belongs to the class of pyrrolizidine alkaloids, which are known for their diverse pharmacological effects, including hepatotoxicity and carcinogenicity. The compound has been classified as a potential environmental pollutant due to its presence in contaminated food sources and its toxic effects on both human and animal health .
The synthesis of dehydromonocrotaline typically involves the chemical oxidation of monocrotaline. One established method utilizes o-chloranil (tetrachloro-1,2-benzoquinone) as the oxidizing agent. The process can be summarized as follows:
This synthesis method has been noted for producing dehydromonocrotaline in small quantities due to the compound's instability, necessitating careful handling and storage at low temperatures .
Dehydromonocrotaline has a complex molecular structure characterized by a bicyclic framework typical of pyrrolizidine alkaloids. The molecular formula is C₁₄H₁₈N₂O₂, indicating it contains two nitrogen atoms within its structure. Key features include:
Dehydromonocrotaline participates in several notable chemical reactions:
The mechanism of action for dehydromonocrotaline involves its interaction with DNA:
Dehydromonocrotaline exhibits several noteworthy physical and chemical properties:
Dehydromonocrotaline has several scientific applications:
Dehydromonocrotaline (DHM, C₁₆H₂₃NO₆) is a bifunctional electrophilic pyrrolic derivative within the pyrrolizidine alkaloid (PA) family. Its core structure consists of a necine base (7-hydroxy-1-hydroxymethyl-6,7-dihydro-5H-pyrrolizine) with unsaturated bonds at C1-C2 and C7-C8, creating a highly reactive dehydroretronecine-type skeleton. Esterification occurs at C7 and C9 positions with monocrotalic acid, forming a cyclic diester configuration [2] [5]. This configuration is critical for its reactivity, as hydrolysis of ester bonds reduces toxicity. Key reactive sites include:
The reactive pyrrole ring enables covalent binding to macromolecules, explaining DHM's genotoxicity [1] [7].
O=C(OC1C(CO)=C[N+]2[C@H]1C[C@@H]2C(OC)=O)C ──────────────────────────────────────────── Bifunctional Electrophile Sites: C7 (★), C9 (★)
Dehydromonocrotaline is not plant-derived but arises exclusively through hepatic bioactivation of monocrotaline (MCT). This process involves cytochrome P450 (CYP)-mediated dehydrogenation in a three-step pathway:
Species-specific variations exist in metabolic efficiency. Rat liver microsomes generate DHM 5-fold faster than human microsomes due to higher CYP3A expression. Competing detoxification pathways include:
Step | Enzyme(s) | Primary Metabolite | Tissue Specificity |
---|---|---|---|
N-oxidation | CYP3A4/5, FMO3 | Monocrotaline N-oxide | Liver |
Hydrolysis | Esterases | Retronecine + Monocrotalic acid | Plasma, Liver |
Dehydrogenation | CYP3A4 (Human) | Dehydromonocrotaline (DHM) | Liver |
Detoxification | GSTs | 7-GS-DHP / 7,9-diGS-DHP | Liver, Kidney |
DHM is synthesized in vitro via chemical oxidation of monocrotaline using o-chloranil (tetrachloro-1,2-benzoquinone). The protocol involves:
Yields typically range 60–75%. DHM is unstable in solution (half-life <5 min in water), requiring immediate use or storage at –80°C under inert gas.
DHM exhibits extreme reactivity in aqueous and biological environments:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1